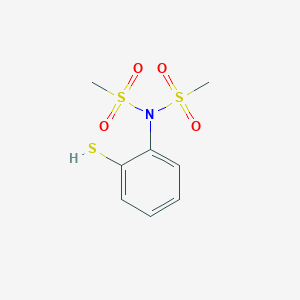
N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide is an organic compound characterized by the presence of both methanesulfonyl and sulfanyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide typically involves the reaction of 2-mercaptobenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfonic acids.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl and sulfanyl groups can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- N-(Methanesulfonyl)-N-(2-sulfanylphenyl)acetamide
- N-(Methanesulfonyl)-N-(2-sulfanylphenyl)propionamide
Comparison: N-(Methanesulfonyl)-N-(2-sulfanylphenyl)methanesulfonamide is unique due to the presence of two methanesulfonyl groups, which can enhance its reactivity and potential for forming covalent bonds with molecular targets. In contrast, similar compounds with acetamide or propionamide groups may exhibit different reactivity and biological activity due to variations in their chemical structure.
Properties
CAS No. |
105955-46-2 |
|---|---|
Molecular Formula |
C8H11NO4S3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-methylsulfonyl-N-(2-sulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO4S3/c1-15(10,11)9(16(2,12)13)7-5-3-4-6-8(7)14/h3-6,14H,1-2H3 |
InChI Key |
FUJUACFJSDKJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1S)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
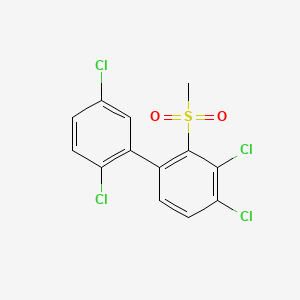

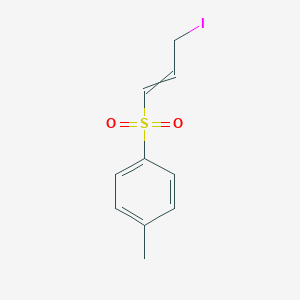
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
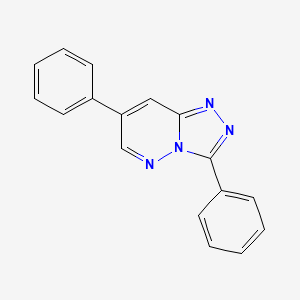
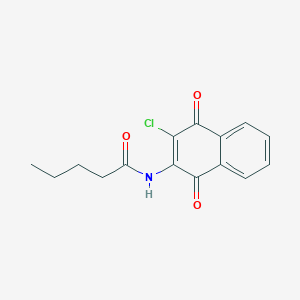

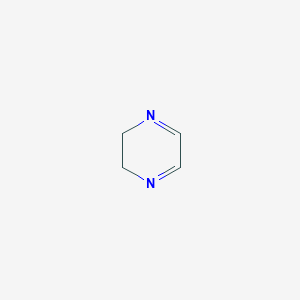
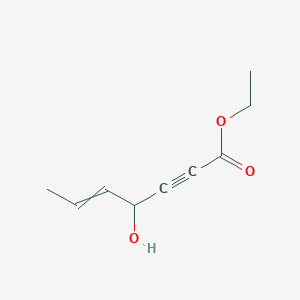


![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
